N-(4-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Description
N-(4-Methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic heterocyclic compound featuring a fused imidazo-triazine core. Its structure includes a phenyl substituent at position 8 and a 4-methoxybenzyl carboxamide group at position 2. The 4-methoxybenzyl moiety may enhance lipophilicity and influence target binding, while the phenyl group at position 8 could stabilize π-π interactions in biological systems. Synthetic routes for such compounds often involve diazotization and cyclization steps, as seen in imidazo-tetrazine derivatives .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c1-28-16-9-7-14(8-10-16)13-21-18(26)17-19(27)25-12-11-24(20(25)23-22-17)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWZBTMTMKPLQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The synthesis of azolo [1,2,4]triazines, which this compound is a part of, can be achieved through two approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . These compounds are structurally similar to known antiviral drugs and purine antimetabolites, making them promising scaffolds for the formation of compounds with useful biological activity .
Biological Activity
N-(4-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound that belongs to the class of imidazo[2,1-c][1,2,4]triazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The unique structure of this compound suggests that it may exhibit diverse pharmacological effects.
Chemical Structure and Synthesis
The compound features a complex heterocyclic structure that includes a triazine ring fused with an imidazole moiety. This structural configuration is known for conferring various biological properties. The synthesis of such compounds typically involves multi-step organic reactions that incorporate specific substituents to enhance biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds within the imidazo[2,1-c][1,2,4]triazine class. For instance:
- Cell Line Studies : In vitro evaluations demonstrated that derivatives of imidazo[2,1-c][1,2,4]triazines exhibit significant cytotoxicity against various human cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds ranged from 9 μM to 83 μM depending on the specific derivative and the cell line tested .
The proposed mechanisms for the anticancer activity include:
- Induction of Apoptosis : Many imidazo[2,1-c][1,2,4]triazine derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Inhibition of Cell Proliferation : These compounds may inhibit key signaling pathways involved in cell proliferation and survival.
Neuroprotective Effects
In addition to anticancer properties, some studies suggest neuroprotective effects attributed to similar compounds:
- Cholinesterase Inhibition : Certain derivatives have exhibited inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant for neurodegenerative diseases like Alzheimer's .
Data Summary
| Activity Type | Cell Line Tested | IC50 Values (μM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 25 - 83 | |
| HCT-116 | 9 - 42 | ||
| HeLa | 25 - 97 | ||
| Neuroprotective | AChE Inhibition | 10.4 - 18.1 | |
| BChE Inhibition | 7.7 - 30.1 |
Case Study 1: Anticancer Activity Assessment
A study conducted on a series of imidazo[2,1-c][1,2,4]triazine derivatives revealed that compounds with electron-donating groups at specific positions exhibited enhanced activity against breast cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications in substituents significantly influenced potency.
Case Study 2: Neuroprotective Potential
Another investigation evaluated the neuroprotective effects of a related compound in a rat model of Alzheimer's disease. Results indicated a significant reduction in cognitive decline associated with cholinesterase inhibition.
Scientific Research Applications
Medicinal Chemistry
The compound belongs to the class of imidazo[2,1-c][1,2,4]triazines , which are known for their diverse pharmacological properties. Research indicates that derivatives of this class exhibit significant biological activities including:
- Anticancer Activity : Studies have shown that imidazo[2,1-c][1,2,4]triazines can inhibit cancer cell proliferation. For example, compounds with similar structures demonstrated effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Properties : The compound has potential as an antimicrobial agent. Research on related triazine derivatives has highlighted their efficacy against bacterial strains and fungi, suggesting that N-(4-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide may also possess similar properties .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological effects. The presence of the methoxybenzyl group and the tetrahydroimidazo structure significantly influences its biological activity. SAR studies indicate that modifications to the phenyl and carboxamide groups can enhance potency and selectivity against specific targets .
Case Study 1: Anticancer Evaluation
A study evaluated the anticancer potential of various imidazo[2,1-c][1,2,4]triazine derivatives. The results indicated that modifications similar to those in this compound led to significant growth inhibition in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism involved apoptosis and cell cycle arrest at the G0/G1 phase.
Case Study 2: Antimicrobial Activity
In another investigation focused on antimicrobial properties, derivatives of imidazo[2,1-c][1,2,4]triazines were tested against Gram-positive and Gram-negative bacteria. Results showed that compounds with similar structural features exhibited potent antibacterial activity comparable to standard antibiotics like Ciprofloxacin. This suggests that this compound could be a promising candidate for further development in antimicrobial therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the query compound with structurally related analogs, focusing on core scaffolds, substituents, and inferred physicochemical or biological properties.
Core Scaffold Variations
- Imidazo[2,1-c][1,2,4]triazine vs. Imidazo[5,1-d][1,2,3,5]tetrazine: The query compound’s imidazo-triazine core differs from imidazo-tetrazines (e.g., 3-methyl-4-oxo-3,4-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid in ) by nitrogen arrangement. Triazines, however, may offer better metabolic stability due to reduced ring strain.
Substituent Effects
- 4-Fluorophenyl (): Introduces electronegativity, possibly altering binding kinetics or solubility .
Carboxamide Side Chains :
- 4-Methoxybenzyl (Query) : High lipophilicity (logP ~3.5 predicted) due to the methoxy group, favoring blood-brain barrier penetration.
- 3-Isopropoxypropyl () : Ether linkage may improve aqueous solubility (logP ~2.8 predicted) while retaining moderate lipophilicity .
- Varied R Groups () : Carboxamides with alkyl or aryl groups exhibit diverse solubility profiles (e.g., methyl carboxamides: logP ~1.5–2.0) .
Pharmacological Implications
- Query Compound : Predicted to exhibit enhanced CNS penetration due to high logP, making it a candidate for brain-targeted therapies.
- Fluorophenyl Analog () : Fluorine’s electronegativity may improve binding to electron-rich targets (e.g., kinase ATP pockets) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
